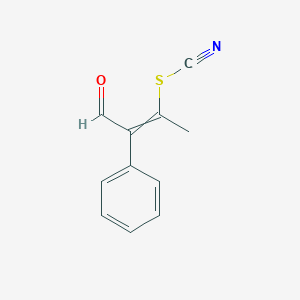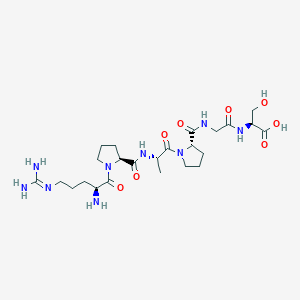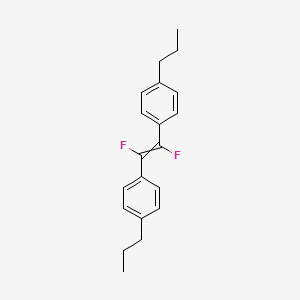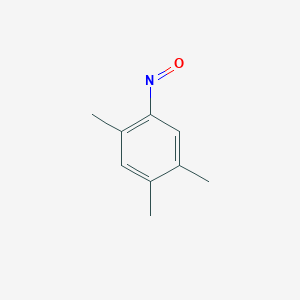![molecular formula C26H26O3 B14280738 6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol) CAS No. 128475-33-2](/img/structure/B14280738.png)
6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol): is a mouthful, but let’s break it down. This compound consists of two indene rings connected by a methylene bridge, with a 4-methoxyphenyl group attached. Here’s the structural formula:
Structure:
Vorbereitungsmethoden
Industrial Production: As of now, there isn’t a well-established industrial-scale production method for this compound. Research efforts are ongoing to optimize its synthesis for practical applications.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various functional groups.
Reduction: Reduction reactions could yield corresponding dihydro derivatives.
Substitution: The phenyl group can undergo substitution reactions, such as halogenation or nucleophilic aromatic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃).
Major Products: The specific products depend on reaction conditions, but expect variations of the parent compound with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules due to its unique structure.
Ligand Design: It may serve as a ligand in coordination chemistry or catalysis.
Biological Activity: Investigations are ongoing to explore its potential as an anticancer agent or other therapeutic applications.
Pharmacology: Researchers study its interactions with cellular targets.
Materials Science: Its properties make it interesting for materials applications, such as organic electronics or polymers.
Wirkmechanismus
The exact mechanism remains elusive, but it likely involves interactions with cellular receptors or enzymes. Further research is needed to unravel its effects fully.
Vergleich Mit ähnlichen Verbindungen
While this compound is relatively unique, it shares features with other indene-based structures. Similar compounds include:
1,4-Dimethylbenzene: Notable for its aromatic ring and methyl groups .
2,3-Dihydro-1H-inden-5-ol: A related indene derivative .
(3Z)-3-(6-(Ethoxycarbonyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid acetate: A mouthful like ours, but structurally intriguing .
Eigenschaften
CAS-Nummer |
128475-33-2 |
|---|---|
Molekularformel |
C26H26O3 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
6-[(6-hydroxy-2,3-dihydro-1H-inden-5-yl)-(4-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C26H26O3/c1-29-21-10-8-16(9-11-21)26(22-12-17-4-2-6-19(17)14-24(22)27)23-13-18-5-3-7-20(18)15-25(23)28/h8-15,26-28H,2-7H2,1H3 |
InChI-Schlüssel |
XBMKUOQQJPUCLX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=C(C=C3CCCC3=C2)O)C4=C(C=C5CCCC5=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane](/img/structure/B14280655.png)
![[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol](/img/structure/B14280667.png)

![Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester](/img/structure/B14280678.png)






methyl}benzoic acid](/img/structure/B14280733.png)
![[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14280734.png)
![2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide]](/img/structure/B14280745.png)
![Methyl 2,4-bis[(4-methylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14280754.png)
